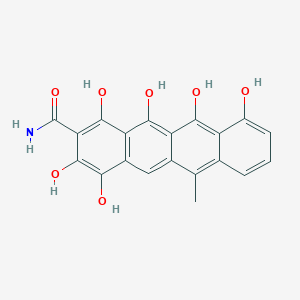
1,3,4,10,11,12-Hexahydroxy-6-methyltetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methylpretetramide is a member of the class of pretetramides that is 6-methyltetracene-2-carboxamide carrying six hydroxy substituents at positions 1, 3, 4, 10, 11 and 12. It has a role as a bacterial metabolite. It is a conjugate acid of a 4-hydroxy-6-methylpretetramide(1-).
Scientific Research Applications
Synthesis and Biological Activity
- Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized, showing significant cytotoxic activity in some cases, depending on the position of the side chain in the tetracyclic series. This highlights the potential of carboxamides in cancer research (Deady et al., 2000).
Antimicrobial Activity
- A series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited notable antimicrobial activity, surpassing some reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).
Drug Discovery and Medicinal Chemistry
- Various carboxamides, including a potent CFTR potentiator and HIV integrase inhibitors, were synthesized, indicating the role of carboxamides in the development of new therapeutic agents (Hadida et al., 2014); (Monteagudo et al., 2007).
Metabolic and Disposition Studies
- Studies on the metabolic fate and excretion of various carboxamide compounds provide insights into their potential efficacy and safety in therapeutic applications (Monteagudo et al., 2007).
Chemical Synthesis and Methodology
- Novel methods for the synthesis of carboxamides, such as solvent-free synthesis and microwave irradiation techniques, indicate advancements in chemical synthesis techniques (Bald et al., 1975); (Khan et al., 2005).
Structural Studies
- Analysis of the structures of carboxamide compounds, such as 1-methylpyrrole-2-carboxamide, provides insights into their chemical properties and potential applications in various fields (Grabowski et al., 2007).
properties
CAS RN |
2011-31-6 |
|---|---|
Product Name |
1,3,4,10,11,12-Hexahydroxy-6-methyltetracene-2-carboxamide |
Molecular Formula |
C20H15NO7 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1,3,4,10,11,12-hexahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO7/c1-6-7-3-2-4-10(22)11(7)16(24)12-8(6)5-9-13(17(12)25)18(26)14(20(21)28)19(27)15(9)23/h2-5,22-27H,1H3,(H2,21,28) |
InChI Key |
WSYJHDYOVBGOSR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C(C2=C(C3=C(C4=C(C=C13)C(=C(C(=C4O)C(=O)N)O)O)O)O)O |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C(C4=C(C=C13)C(=C(C(=C4O)C(=O)N)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



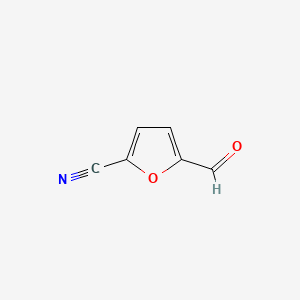
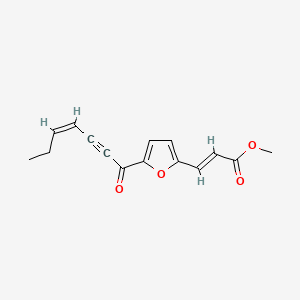




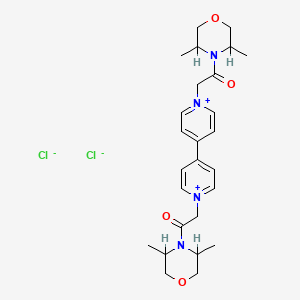

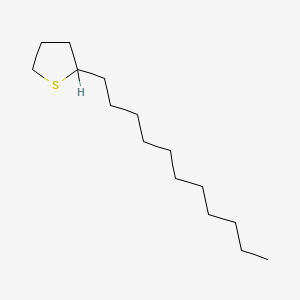

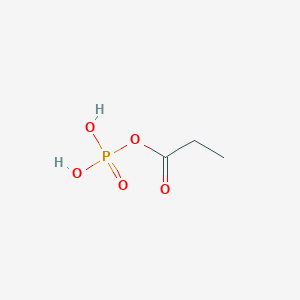

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
